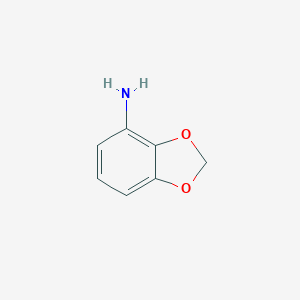

1,3-Benzodioxol-4-amine

Overview

Description

1,3-Benzodioxol-4-amine, also known as Benzo[d][1,3]dioxol-4-amine, is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is a solid substance .

Synthesis Analysis

1,3-Benzodioxol-5-amine was used as a precursor to synthesize N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives . The molecule was reacted with arylsulfonyl chlorides on stirring in a dilute aqueous sodium carbonate solution .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Chemical Reactions Analysis

This compound has been involved in the synthesis of various compounds with potential therapeutic applications . For instance, it has been used in the synthesis of novel benzodioxole derivatives with potential anticancer activity .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Antibacterial Activity

- Synthesis and Antibacterial Activity of Derivatives : 1,3-Benzodioxol-5-amine was used to synthesize arylsulfonamide derivatives, which exhibited moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015).

Metabolic Studies

- Metabolism in Rats : Studied the metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in rats to understand its excretion and metabolic fate (Athersuch et al., 2007).

Dental Applications

- As a Coinitiator in Dental Resins : Investigated the use of 1,3-benzodioxole as a natural coinitiator in dental composite materials, showing potential as an alternative to conventional amines (Shi & Nie, 2007).

Corrosion Inhibition

- Inhibition of Metal Corrosion : A study on 1,3,5-tris(4-aminophenoxy) benzene demonstrated its effectiveness as a corrosion inhibitor for mild steel (Zhou et al., 2018).

Polymerization Studies

- Photopolymerization Initiator : 1,3-Benzodioxol-4-amine derivatives were studied for their role in photopolymerization, specifically in dental adhesive resin, showing effective coinitiation (Lima et al., 2013).

Chemical Synthesis

- Synthesis of Photoinitiator : Synthesized 1,3-benzodioxole-5-yl-methyl-maleimide for use in photopolymerization, avoiding the need for additional amine coinitiators (Wang et al., 2014).

Material Sciences

- Inorganic-Organic Hybrid Compounds : Research involving isopolymolybdate and multidentate N-donor ligands, including 1,3-benzodioxol derivatives, for creating hybrid compounds with potential applications in materials science (Guo et al., 2019).

Environmental Science

- Microbial Transformation in Sediments : The transformation of aromatic amines like benzidine, structurally related to this compound, was studied in natural sediments, highlighting microbial activity in environmental processes (Harden et al., 2006).

Mechanism of Action

Target of Action

1,3-Benzodioxol-4-amine, also known as K-10, is a novel auxin receptor agonist . It primarily targets the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 plays a crucial role in plant growth and development by regulating the auxin hormone signaling pathway .

Mode of Action

K-10 interacts with TIR1 to enhance root-related signaling responses . It has auxin-like physiological functions and is recognized by TIR1 . Molecular docking analysis revealed that K-10 has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used synthetic auxin .

Biochemical Pathways

The interaction of K-10 with TIR1 enhances the auxin response, leading to the down-regulation of root growth-inhibiting genes . This results in the promotion of root growth in plants . The compound induces a common transcriptional response with auxin .

Result of Action

The primary result of this compound’s action is the promotion of root growth in plants . It achieves this by enhancing root-related signaling responses and down-regulating the expression of root growth-inhibiting genes .

Safety and Hazards

Future Directions

1,3-Benzodioxol-4-amine and its derivatives have shown potential in various applications. For instance, a derivative named K-10 has shown promising results as a root growth promoter, suggesting potential applications in enhancing crop production . Furthermore, the compound has been involved in the synthesis of potential anticancer agents , indicating its potential in drug discovery and development.

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Properties

IUPAC Name |

1,3-benzodioxol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMXPHISFRKBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437957 | |

| Record name | 1,3-BENZODIOXOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-84-4 | |

| Record name | 1,3-BENZODIOXOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of 1,3-Benzodioxol-4-amine in rats?

A: Research using radiolabeled this compound in rats revealed that the compound undergoes extensive metabolism, primarily through demethylenation followed by conjugation with sulfate. This demethylenated monosulfate conjugate was the major metabolite identified in both urine and bile. []

Q2: How is this compound excreted from the body in rats?

A: Following intraperitoneal administration in rats, the majority of the administered dose (89.1%) was excreted within 48 hours. [] The primary route of excretion was through urine, particularly during the initial 12 hours after administration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)

acetic acid](/img/structure/B112011.png)